5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)FURAN-2-CARBOXAMIDE
Overview
Description
WAY-325319 is a chemical compound with the molecular formula C19H19BrN4O3S. It is known for its role as a beta2 integrin agonist, which means it can alter the lifespan of eukaryotic organisms by interacting with specific integrin receptors .
Preparation Methods
The synthesis of WAY-325319 involves several steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. The synthetic route typically involves:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Functionalization: Introduction of the bromopyrazole and furan moieties through substitution reactions.
Final coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods for WAY-325319 are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
WAY-325319 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the bromopyrazole moiety, are common.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-325319 has several scientific research applications:
Chemistry: It is used as a ligand in studies involving beta2 integrin receptors.
Biology: The compound is studied for its effects on eukaryotic cell lifespan and integrin-mediated signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases involving integrin dysfunction.
Industry: While not widely used in industry, its role as a research chemical makes it valuable for developing new integrin-targeting drugs.
Mechanism of Action
WAY-325319 exerts its effects by binding to beta2 integrin receptors on the surface of eukaryotic cells. This binding alters the signaling pathways mediated by these receptors, leading to changes in cell behavior and lifespan. The molecular targets involved include various integrin subunits and associated signaling molecules.
Comparison with Similar Compounds
WAY-325319 can be compared with other beta2 integrin agonists and antagonists. Similar compounds include:
WAY-316606: Another integrin-targeting compound with different functional groups.
WAY-100635: A compound with similar receptor-binding properties but different chemical structure.
WAY-267464: Known for its role in integrin signaling but with distinct molecular features.
WAY-325319 is unique due to its specific combination of functional groups and its potent activity as a beta2 integrin agonist.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3S/c1-10-2-4-13-15(6-10)28-19(16(13)17(21)25)23-18(26)14-5-3-12(27-14)9-24-8-11(20)7-22-24/h3,5,7-8,10H,2,4,6,9H2,1H3,(H2,21,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNUVZBHSYAVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.